

A Comparative Guide to Thiocyanate-Based Additives in Optoelectronic Devices

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Compound Name:	Cesium thiocyanate	
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The pursuit of highly efficient and stable optoelectronic devices, particularly perovskite solar cells (PSCs), has led to intensive research into compositional engineering and the use of additives. Among these, thiocyanate (SCN⁻)-based compounds have emerged as a promising class of additives for enhancing device performance and longevity. This guide provides a comparative analysis of various thiocyanate-based additives, summarizing their impact on the performance of perovskite solar cells based on recent experimental data.

Performance Comparison of Thiocyanate-Based Additives

The introduction of thiocyanate-based additives into perovskite precursor solutions has been shown to significantly improve the power conversion efficiency (PCE) and other key photovoltaic parameters of PSCs. The following tables summarize the performance of different thiocyanate additives compared to control devices without additives.

Ammonium Thiocyanate (NH4SCN)

Ammonium thiocyanate has been demonstrated to be a multifunctional passivator, improving the quality of the perovskite film and the interface between the perovskite and the electron transport layer.[1] Its use has led to enhanced crystallinity, reduced defect density, and improved charge transport.[1][2]



Additive	Perovskit e Composit ion	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control	Quasi-2D Perovskite	-	-	-	-	[1]
NH ₄ SCN	Quasi-2D Perovskite	-	-	-	21.96	[1]
Control	FAPbl₃	-	-	-	<11.44	[3]
30 mol% NH4SCN	FAPbl₃	-	-	-	11.44	[3]
Control	(XDA) (MA)3(Pb)4 (I)13	-	-	-	<17.05	[2]
2 mol% NH4SCN	(XDA) (MA)3(Pb)4 (I)13	-	-	-	17.05	[2]
Control	CS0.1FA0.6 MA0.3Pb0.5 Sno.5l2.5Bro	-	-	-	<19.0	[4]
NH4SCN	Cso.1FAo.6 MAo.3Pbo.5 Sno.5l2.5Bro	-	-	-	19.0	[4]

Potassium Thiocyanate (KSCN)

The incorporation of potassium thiocyanate has been shown to increase the grain size of the perovskite film to over 600 nm, which is more than three times that of the control sample.[5][6] This leads to decreased series resistance and increased recombination resistance, contributing to the elimination of hysteresis and achieving high conversion efficiencies.[5][6]



Additive	Perovskit e Composit ion	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control	MAPbI₃	-	-	-	~14 (Forward Scan)	[7]
1 mol% KSCN	MAPbl₃	1.09	24.33	74	19.62	[7]
Control	MAPbl ₃	0.982	19.06	67.26	12.60	[8]
KSCN	MAPbl ₃	1.087	23.78	77.93	20.14	[8]
Control (without CI)	Air- Processed Perovskite	0.85	14.11	46	5.5	[9]
CsCl + KSCN	Air- Processed Perovskite	1.09	23	71	18.1	[9]

Guanidinium Thiocyanate (GuaSCN or GASCN)

Guanidinium thiocyanate acts as a chaotropic agent, modulating the crystal growth rate during perovskite crystallization.[10] This results in the formation of more homogeneous and high-quality perovskite films with reduced non-radiative recombination.[11]



Additive	Perovskit e Composit ion	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control	Sn-Pb Perovskite	-	-	-	<22.34	[10]
GASCN	Sn-Pb Perovskite	-	-	>80	22.34	[10][11]
Control	CsPbIBr ₂	-	-	-	<10.90	[12]
3% GuaSCN	CsPbIBr ₂	1.23	12.05	73.71	10.90	[12]

Methylammonium Thiocyanate (MASCN)

Methylammonium thiocyanate is a pseudo-halide additive that aids in controlling the crystallization of the perovskite film.[13] Its introduction into the PbI₂ precursor solution can lead to high-performance perovskite solar cells by assisting in heterogeneous nucleation.[13] [14]

Additive	Perovskit e Composit ion	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control	(MAFA)Pb(IBr)з	-	-	-	18.36	[14]
1 mg/mL MASCN	(MAFA)Pb(IBr)₃	-	-	-	20.4	[14]
Control	MAPb(Io.9B ro.1)3	-	-	-	<20.54	[15]
MASCN + BAFA ILs	MAPb(Io.9B ro.1)3	1.19	-	-	20.54	[15]

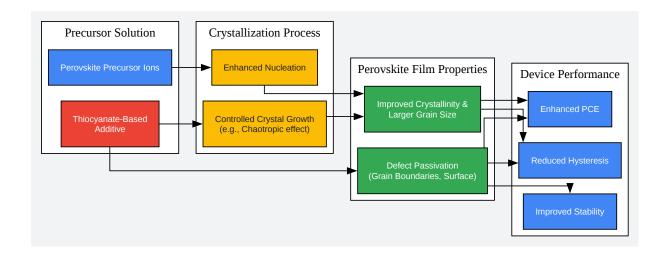


Mechanisms of Performance Enhancement

The addition of thiocyanate-based compounds enhances the performance of perovskite solar cells through several key mechanisms:

- Improved Crystallinity and Grain Growth: Thiocyanate additives can modulate the crystallization process, leading to larger grain sizes and higher-quality perovskite films with fewer grain boundaries.[5][6][8]
- Defect Passivation: The thiocyanate anion (SCN⁻) can passivate defects at the grain boundaries and the surface of the perovskite film, reducing non-radiative recombination.[1]
 [16] The cation (e.g., NH₄+, K+, Gua+) can also contribute to defect passivation.[2]
- Controlled Crystal Growth: Additives like guanidinium thiocyanate act as chaotropic agents
 that disrupt the interactions in the precursor solution, slowing down the crystal growth rate
 and promoting the formation of more uniform films.[10][11]
- Energy Level Alignment: Some additives can improve the energy level alignment between the perovskite layer and the charge transport layers, facilitating more efficient charge extraction.[1]
- Hysteresis Suppression: By improving film quality and reducing defects, thiocyanate additives can significantly reduce the current density-voltage (J-V) hysteresis often observed in perovskite solar cells.[5][6]





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Caption: Mechanism of action for thiocyanate-based additives in perovskite solar cells.

Experimental Protocols

The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. While specific parameters may vary between research groups, a general workflow is outlined below.

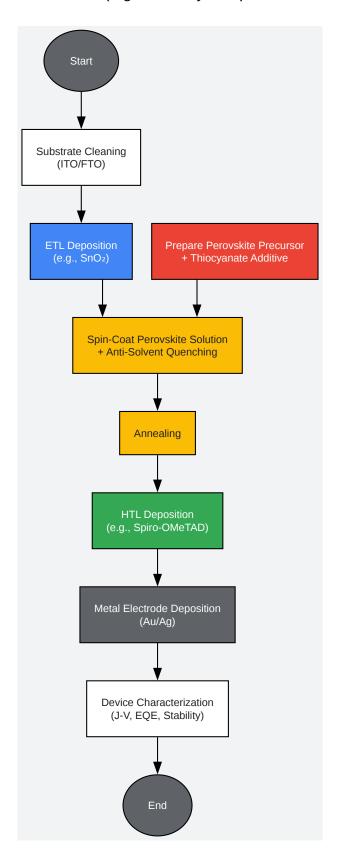
- 1. Substrate Preparation:
- Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically deionized water, acetone, and isopropanol.
- The substrates are then dried with a nitrogen gun and treated with UV-Ozone for a specific duration to ensure a hydrophilic surface.
- 2. Deposition of Charge Transport Layers:



- Electron Transport Layer (ETL): A layer of a material like SnO₂, TiO₂, or PCBM is deposited onto the cleaned substrate. For SnO₂, a colloidal dispersion is often spin-coated and then annealed.
- Hole Transport Layer (HTL): For inverted architectures, an HTL such as PEDOT:PSS is spincoated onto the substrate. For regular architectures, the HTL (e.g., Spiro-OMeTAD) is deposited after the perovskite layer.
- 3. Perovskite Layer Deposition (One-Step Solution Process with Additive):
- A precursor solution is prepared by dissolving the perovskite precursors (e.g., FAPbI₃, MAPbI₃) and the desired thiocyanate-based additive in a solvent mixture, such as DMF and DMSO.
- The solution is then spin-coated onto the ETL-coated substrate.
- During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
- The film is then annealed at a specific temperature and for a set duration to complete the crystallization process.
- 4. Deposition of the Counter Charge Transport Layer and Electrode:
- For regular n-i-p architecture, the HTL (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.
- Finally, a metal back electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
- 5. Device Characterization:
- The current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
- External Quantum Efficiency (EQE) is measured to determine the cell's efficiency at different wavelengths.



• Stability tests are performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity, temperature, continuous illumination).





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Caption: General experimental workflow for perovskite solar cell fabrication.

In conclusion, thiocyanate-based additives have proven to be a highly effective strategy for enhancing the performance and stability of perovskite solar cells. The choice of the specific thiocyanate compound and its concentration can be tailored to different perovskite compositions and device architectures to achieve optimal results. Further research will likely focus on elucidating the precise role of the cation in the additive and exploring novel thiocyanate-based molecules for even greater performance gains.

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